Biperiden lactate
概要
説明
ラクトン酸ビペリデンは、中枢神経系と末梢神経系の両方に作用するムスカリン受容体拮抗薬です。 主にパーキンソン病の治療と、神経遮断薬による錐体外路症状の抑制に用いられます 。 ラクトン酸ビペリデンは、抗コリン薬ファミリーに属する合成化合物です .
準備方法
合成経路と反応条件
ラクトン酸ビペリデンは、乳酸を用いてビペリデンから調製されます。 このプロセスには、注射用水のラクトン酸ビペリデン滅菌溶液の形成が含まれます 。 調製方法は、次の手順を含みます。
- ビペリデンを適切な溶媒に溶解する。
- ラクトン酸を加えてラクトン酸ビペリデンを形成する。
- 溶液を滅菌し、単回投与容器、好ましくはタイプIガラスで、光から保護して包装する .
工業生産方法
ラクトン酸ビペリデンの工業生産には、実験室での調製と同じ原理を用いた大規模合成が含まれます。 このプロセスにより、最終製品にはラクトン酸ビペリデンの表示量の95.0%以上、105.0%以下が含まれていることが保証されます .
化学反応解析
反応の種類
ラクトン酸ビペリデンは、以下を含むさまざまな化学反応を起こします。
酸化: ラクトン酸ビペリデンは、特定の条件下で酸化されて対応する酸化生成物を形成する可能性があります。
還元: 還元反応により、ラクトン酸ビペリデンを還元型に変換できます。
置換: ラクトン酸ビペリデンは、官能基が別の基に置換される置換反応を起こす可能性があります。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元剤: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
置換試薬: さまざまなハロゲン化剤と求核剤を置換反応に使用できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化により酸化誘導体が得られる可能性があり、還元によりラクトン酸ビペリデンの還元型が生成される可能性があります。
科学研究への応用
ラクトン酸ビペリデンは、以下を含むいくつかの科学研究への応用があります。
化学: 抗コリン薬の研究のための分析化学における参照化合物として使用されます。
生物学: ムスカリン受容体拮抗薬が生物系に与える影響を理解するための研究に使用されます。
化学反応の分析
Types of Reactions
Biperiden lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
科学的研究の応用
Biperiden lactate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying anticholinergic agents.
Biology: Employed in research to understand the effects of muscarinic receptor antagonists on biological systems.
Medicine: Investigated for its therapeutic potential in treating parkinsonism and extrapyramidal side effects.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
作用機序
ラクトン酸ビペリデンは、線条体におけるムスカリン受容体でアセチルコリンを競合的に拮抗することにより、その効果を発揮します。 この作用は、パーキンソン病で乱れている興奮性コリン作動性系と抑制性ドーパミン作動性系のバランスを回復するのに役立ちます 。 主な分子標的は、特にM1サブタイプであるムスカリン性アセチルコリン受容体です .
類似化合物の比較
類似化合物
アトロピン: 中枢および末梢の両方に効果を持つ別の抗コリン薬です。
スコポラミン: 乗り物酔いや術後悪心・嘔吐に用いられるムスカリン拮抗薬です。
トリヘキシフェニジル: パーキンソン病や薬物誘発性運動障害の治療に用いられます。
ラクトン酸ビペリデンの独自性
ラクトン酸ビペリデンは、パーキンソン病の治療と、神経遮断薬による錐体外路症状の抑制に特異的に使用される点でユニークです。 中枢神経系でムスカリン受容体を効果的に標的とすることを可能にする独特の化学構造を持っています .
類似化合物との比較
Similar Compounds
Atropine: Another anticholinergic agent with both central and peripheral effects.
Scopolamine: A muscarinic antagonist used for motion sickness and postoperative nausea.
Trihexyphenidyl: Used to treat parkinsonism and drug-induced movement disorders.
Uniqueness of Biperiden Lactate
This compound is unique in its specific use for treating parkinsonism and controlling extrapyramidal side effects of neuroleptic drugs. It has a distinct chemical structure that allows it to effectively target muscarinic receptors in the central nervous system .
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.C3H6O3/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;1-2(4)3(5)6/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPUBCPQWZZFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40991120 | |
Record name | Biperiden lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40991120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7085-45-2 | |
Record name | Biperiden lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7085-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biperiden lactate [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biperiden lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40991120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lactic acid, compound with α-bicyclo[2.2.1]hept-5-en-2-yl-α-phenylpiperidin-1-propanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIPERIDEN LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TD6C5147 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Akineton (Biperiden lactate)?
A1: Akineton is a centrally acting anticholinergic drug. It primarily exerts its effects by antagonizing muscarinic acetylcholine receptors, particularly the M1 subtype. [, , ]
Q2: What are the downstream effects of Akineton's interaction with muscarinic receptors?
A2: By blocking muscarinic receptors, Akineton inhibits the actions of acetylcholine in the central nervous system. This leads to a reduction in cholinergic activity, which is thought to be responsible for its therapeutic effects in conditions like Parkinson's disease and drug-induced extrapyramidal symptoms (EPS). [, , ]
Q3: How does Akineton's mechanism of action differ from other antiparkinsonian drugs like levodopa?
A3: Unlike levodopa, which aims to increase dopamine levels in the brain, Akineton focuses on restoring the balance between dopamine and acetylcholine. This is particularly relevant in cases where EPS arise from dopamine blockade caused by antipsychotic medications. [, ]
Q4: Does Akineton have any effects on the peripheral nervous system?
A4: While primarily a central anticholinergic, Akineton also exhibits some peripheral anticholinergic and ganglion-blocking effects. These can lead to side effects like dry mouth, blurred vision, and constipation. [, ]
Q5: How does Akineton affect caudate spindle activity in the brain?
A5: Research in cats suggests that Akineton can enhance caudate spindle activity, potentially by suppressing the activating system in the brain. [] Further research is needed to fully understand the implications of this effect.
Q6: What is the molecular formula and weight of Akineton (this compound)?
A6: The molecular formula of this compound is C21H29NO3 · C3H6O3. It has a molecular weight of 411.5 g/mol (Biperiden base) and 507.6 g/mol (this compound).
Q7: Is there any available spectroscopic data for Akineton?
A7: While specific spectroscopic data from these papers is limited, techniques like capillary gas chromatography have been employed for its determination in plasma samples. [] Further research exploring its spectroscopic properties might be beneficial.
Q8: Are there studies on material compatibility, stability, catalytic properties, computational chemistry, or modeling of Akineton?
A8: The provided research papers primarily focus on the clinical application and pharmacological aspects of Akineton. They do not delve into its material compatibility, stability under various conditions, catalytic properties, or computational chemistry and modeling. Further research in these areas could provide valuable insights.
Q9: What is known about the stability and formulation of Akineton, its SHE regulations, and its PK/PD profile?
A9: The provided research papers focus primarily on Akineton's clinical efficacy in specific conditions. They do not provide detailed information on its stability under various conditions, formulation strategies to enhance its bioavailability, adherence to SHE regulations during its development and manufacturing, or comprehensive insights into its ADME properties and in vivo activity. These areas could benefit from further investigation.
Q10: Has research explored targeted drug delivery of Akineton or the use of biomarkers to assess its efficacy? What analytical methods are commonly employed in Akineton research?
A12: The research primarily focuses on Akineton's systemic effects. Information regarding targeted drug delivery approaches to enhance its specificity and minimize off-target side effects is lacking. Similarly, the use of biomarkers to predict treatment response, monitor efficacy, or identify potential adverse effects is not extensively discussed. While capillary gas chromatography has been used for Akineton quantification, the research papers do not delve into a wide range of analytical methods. [] Exploring novel analytical techniques and investigating potential biomarkers could significantly advance Akineton research.
Q11: What is known about Akineton's environmental impact, dissolution properties, and the validation of analytical methods used in its study? What measures ensure its quality and safety?
A13: The provided research focuses primarily on the clinical aspects of Akineton. Information regarding its environmental impact, degradation pathways, and potential ecological consequences is absent. Similarly, data regarding its dissolution rate, solubility in various media, and their impact on its bioavailability and efficacy is limited. While analytical methods like capillary gas chromatography are mentioned, details about their validation (accuracy, precision, specificity) are not extensively provided. [] Furthermore, specific quality control measures implemented during Akineton's development, manufacturing, and distribution to ensure its consistency, safety, and efficacy are not elaborated upon within these research papers. These aspects are crucial for comprehensively understanding the drug's impact and ensuring its safe and effective use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。